molecular formula C10H4F4O B6301760 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene CAS No. 715-44-6

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene

Cat. No. B6301760
CAS RN: 715-44-6
M. Wt: 216.13 g/mol
InChI Key: AOZVTAXLAUTRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene (TFED) is a synthetic organic compound first synthesized in the early 2000s. It is a member of the epoxynaphthalene family, which is characterized by its cyclic structure and the presence of an epoxide group. TFED has several unique properties that make it an attractive target for scientific research.

Scientific Research Applications

Ligand in Transition Metal-Mediated Asymmetric Additions

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene is used as a ligand in transition metal-mediated asymmetric 1,6-addition of aryl boronates to α,β,γ,δ-unsaturated carbonyl compounds, and in the polymerization of substituted acetylenes (Mukherjee, 2013).

Stereoselective Cycloadditions

It's involved in stereoselective [4+2] cycloadditions with isobenzofuran, leading to the synthesis of substituted tetracenes and pentacenes (Eda, Eguchi, Haneda & Hamura, 2015).

Reactions with Methoxydehydrobenzenes

In reactions involving methoxydehydrobenzenes, 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene leads to highly regioselective adducts, further undergoing hydrolysis and providing isolable intermediates for further chemical exploration (Baker et al., 1991).

Complex Formation with Metals

This compound forms complexes with metals like iridium and rhodium, offering a rich chemistry, including catalysis, in both neutral and cationic, mono- and polynuclear complexes (Esteruelas & Oro, 1999).

Nickel-Catalyzed Reactions

It participates in nickel-catalyzed reactions of aromatic amides, leading to cleavage of C-H and C-N bonds to yield unique derivatives (Skhiri & Chatani, 2019).

properties

IUPAC Name

3,4,5,6-tetrafluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4O/c11-7-5-3-1-2-4(15-3)6(5)8(12)10(14)9(7)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVTAXLAUTRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3=C(C1O2)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220351
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene

CAS RN

715-44-6
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 3
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 4
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 5
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Reactant of Route 6
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.